Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate

Description

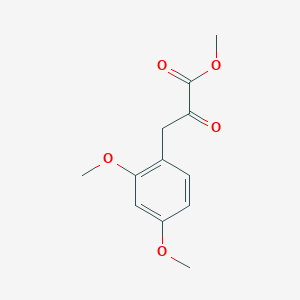

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate is an organic compound with a molecular formula of C12H14O5 It is a derivative of phenylpropanoic acid and features two methoxy groups attached to the benzene ring

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C12H14O5/c1-15-9-5-4-8(11(7-9)16-2)6-10(13)12(14)17-3/h4-5,7H,6H2,1-3H3 |

InChI Key |

CENNRGKOMIDCFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 2,4-dimethoxybenzoic acid with methyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as ethyl acetate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.

Major Products:

Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

Reduction: Formation of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate.

Substitution: Formation of 3-(2,4-dihalophenyl)-2-oxopropanoate or 3-(2,4-diaminophenyl)-2-oxopropanoate.

Scientific Research Applications

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate can be compared with other similar compounds such as:

Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate: This compound has methoxy groups at different positions on the benzene ring, which can affect its reactivity and biological activity.

Methyl 3-(2,4-dihydroxyphenyl)-2-oxopropanoate:

Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate: This compound has a hydroxyl group instead of a carbonyl group, which can influence its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carbonyl functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aromatic ester. Its molecular formula is CHO, with a molecular weight of approximately 238.24 g/mol. The compound features methoxy groups at the 2 and 4 positions on the phenyl ring, which significantly influence its chemical behavior and biological properties. The ester functional group facilitates various chemical reactions, including electrophilic substitutions and reductions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. For instance, it has been observed to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential for therapeutic applications in inflammatory diseases .

2. Anticancer Activity

The compound has also been studied for its anticancer effects. In cell viability assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding : The methoxy groups enhance hydrogen bonding with proteins and enzymes, modulating their activities.

- Hydrophobic Interactions : The aromatic structure allows for effective hydrophobic interactions with lipid membranes and protein binding sites .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.